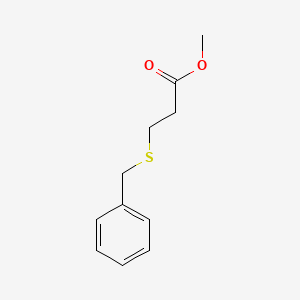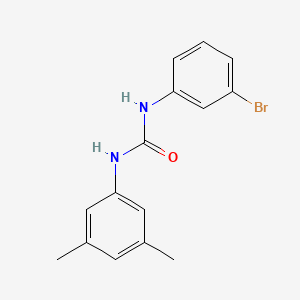
1-Cyclopropyl-3-(2,6-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ciclopropil-3-(2,6-dimetilfenil)urea es un compuesto orgánico con la fórmula molecular C12H16N2O. Es un derivado de urea caracterizado por la presencia de un grupo ciclopropil y un grupo 2,6-dimetilfenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-Ciclopropil-3-(2,6-dimetilfenil)urea normalmente implica la reacción de ciclopropilamina con 2,6-dimetilfenil isocianato. La reacción se lleva a cabo en condiciones controladas para garantizar la formación del derivado de urea deseado. El esquema de reacción general es el siguiente:
Ciclopropilamina+2,6-Dimetilfenil isocianato→1-Ciclopropil-3-(2,6-dimetilfenil)urea
Métodos de producción industrial: En un entorno industrial, la producción de 1-Ciclopropil-3-(2,6-dimetilfenil)urea puede implicar la síntesis a gran escala utilizando condiciones de reacción similares. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando pasos de purificación como la recristalización o la cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Ciclopropil-3-(2,6-dimetilfenil)urea puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los correspondientes derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El grupo urea puede participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes:
Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean típicamente.
Sustitución: Se pueden usar varios nucleófilos en reacciones de sustitución, dependiendo del producto deseado.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
1-Ciclopropil-3-(2,6-dimetilfenil)urea tiene varias aplicaciones en la investigación científica, incluyendo:
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo su papel como farmacóforo en el diseño de fármacos.
Industria: Utilizado en el desarrollo de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 1-Ciclopropil-3-(2,6-dimetilfenil)urea implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Compuestos similares:
- 1-Ciclopropil-3-(2,5-dimetoxiifenil)urea
- 1-Ciclopropil-3-(2,6-diclorofenil)urea
- 1-Ciclopropil-3-(2,4-xilil)urea
Comparación: 1-Ciclopropil-3-(2,6-dimetilfenil)urea es único debido a la presencia del grupo 2,6-dimetilfenil, que imparte propiedades estéricas y electrónicas específicas. Esto lo diferencia de compuestos similares que pueden tener diferentes sustituyentes en el anillo fenilo, lo que lleva a variaciones en la reactividad y la actividad biológica.
Comparación Con Compuestos Similares
- 1-Cyclopropyl-3-(2,5-dimethoxyphenyl)urea
- 1-Cyclopropyl-3-(2,6-dichlorophenyl)urea
- 1-Cyclopropyl-3-(2,4-xylyl)urea
Comparison: 1-Cyclopropyl-3-(2,6-dimethylphenyl)urea is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific steric and electronic properties. This distinguishes it from similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and biological activity.
Propiedades
Número CAS |
64393-18-6 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C12H16N2O/c1-8-4-3-5-9(2)11(8)14-12(15)13-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H2,13,14,15) |
Clave InChI |
HCQVLHIDPHPCPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether](/img/structure/B11953492.png)







![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)




